molecular formula C23H22N4O4S B11357359 4-({5-[1-(3,5-Dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}carbamoyl)phenyl acetate

4-({5-[1-(3,5-Dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}carbamoyl)phenyl acetate

Cat. No.: B11357359
M. Wt: 450.5 g/mol
InChI Key: HQZOACHXQNFPPR-UHFFFAOYSA-N
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Description

4-({5-[1-(3,5-Dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}carbamoyl)phenyl acetate is a complex organic compound that features a unique combination of functional groups, including a pyrrolidinone, thiadiazole, and phenyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({5-[1-(3,5-Dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}carbamoyl)phenyl acetate typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidinone intermediate, followed by the formation of the thiadiazole ring, and finally, the coupling with phenyl acetate.

    Pyrrolidinone Intermediate: The synthesis begins with the reaction of 3,5-dimethylphenylamine with succinic anhydride to form the corresponding pyrrolidinone.

    Thiadiazole Formation: The pyrrolidinone intermediate is then reacted with thiosemicarbazide under acidic conditions to form the 1,3,4-thiadiazole ring.

    Coupling with Phenyl Acetate: The final step involves the coupling of the thiadiazole intermediate with phenyl acetate using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-({5-[1-(3,5-Dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}carbamoyl)phenyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl acetate moiety, where nucleophiles like amines or thiols can replace the acetate group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, in the presence of a base like triethylamine (TEA)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced derivatives of the original compound

    Substitution: Substituted phenyl derivatives

Scientific Research Applications

4-({5-[1-(3,5-Dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}carbamoyl)phenyl acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-({5-[1-(3,5-Dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}carbamoyl)phenyl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 4,5-Dimethyl-1,2-diphenyl-1H-imidazole
  • 4,5-Dimethyl-2-phenyl-1-(p-tolyl)-1H-imidazole
  • 2-(4-Fluorophenyl)-4,5-dimethyl-1-(4-methylphenyl)-1H-imidazole

Uniqueness

Compared to similar compounds, 4-({5-[1-(3,5-Dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}carbamoyl)phenyl acetate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the thiadiazole ring, in particular, contributes to its potential as a versatile building block in organic synthesis and its promising biological properties.

Properties

Molecular Formula

C23H22N4O4S

Molecular Weight

450.5 g/mol

IUPAC Name

[4-[[5-[1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl]carbamoyl]phenyl] acetate

InChI

InChI=1S/C23H22N4O4S/c1-13-8-14(2)10-18(9-13)27-12-17(11-20(27)29)22-25-26-23(32-22)24-21(30)16-4-6-19(7-5-16)31-15(3)28/h4-10,17H,11-12H2,1-3H3,(H,24,26,30)

InChI Key

HQZOACHXQNFPPR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)N2CC(CC2=O)C3=NN=C(S3)NC(=O)C4=CC=C(C=C4)OC(=O)C)C

Origin of Product

United States

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